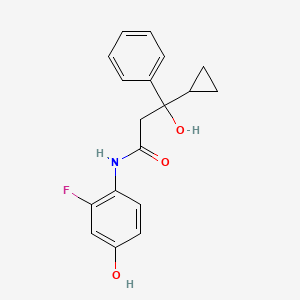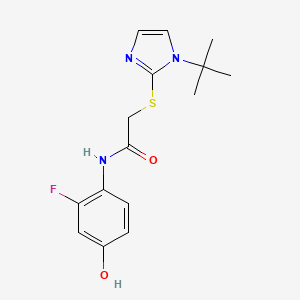
2-(1-tert-butylimidazol-2-yl)sulfanyl-N-(2-fluoro-4-hydroxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-tert-butylimidazol-2-yl)sulfanyl-N-(2-fluoro-4-hydroxyphenyl)acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Mécanisme D'action
The mechanism of action of 2-(1-tert-butylimidazol-2-yl)sulfanyl-N-(2-fluoro-4-hydroxyphenyl)acetamide involves the inhibition of specific enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of pro-inflammatory mediators. Additionally, this compound has been found to inhibit the activation of nuclear factor kappa B (NF-κB), which is a transcription factor that plays a key role in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits anti-inflammatory and anti-cancer properties. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). Additionally, this compound has been found to induce apoptosis and inhibit cell proliferation in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(1-tert-butylimidazol-2-yl)sulfanyl-N-(2-fluoro-4-hydroxyphenyl)acetamide in lab experiments is its specificity towards specific enzymes and signaling pathways. This allows for targeted inhibition of specific pathways involved in inflammatory and cancerous processes. However, one of the limitations is the lack of understanding of the compound's pharmacokinetics and pharmacodynamics, which may affect its efficacy and safety in vivo.
Orientations Futures
For the study of 2-(1-tert-butylimidazol-2-yl)sulfanyl-N-(2-fluoro-4-hydroxyphenyl)acetamide include further investigation of its pharmacokinetics and pharmacodynamics in vivo, as well as its potential use in combination therapy for the treatment of inflammatory and cancerous diseases. Additionally, the development of more efficient synthesis methods may allow for larger-scale production of this compound for further research and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-(1-tert-butylimidazol-2-yl)sulfanyl-N-(2-fluoro-4-hydroxyphenyl)acetamide has been achieved using various methods. One of the methods involves the reaction of 2-fluoro-4-hydroxybenzoic acid with tert-butyl imidazole-2-thiol in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The resulting product is then treated with acetic anhydride to yield this compound.
Applications De Recherche Scientifique
2-(1-tert-butylimidazol-2-yl)sulfanyl-N-(2-fluoro-4-hydroxyphenyl)acetamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and anti-cancer properties. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to inhibit the production of pro-inflammatory cytokines, which makes it a potential candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
2-(1-tert-butylimidazol-2-yl)sulfanyl-N-(2-fluoro-4-hydroxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O2S/c1-15(2,3)19-7-6-17-14(19)22-9-13(21)18-12-5-4-10(20)8-11(12)16/h4-8,20H,9H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJVUYZUEBMKQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=CN=C1SCC(=O)NC2=C(C=C(C=C2)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
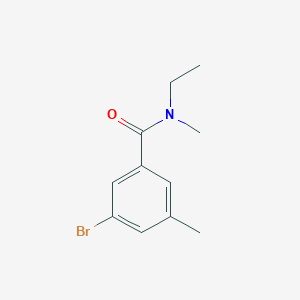
![N-[2-(tert-butylamino)ethyl]-N'-(4-chloro-2,6-difluorophenyl)oxamide](/img/structure/B7662659.png)

![[4-[(2-fluorophenyl)methoxy]piperidin-1-yl]-(5-propyl-1H-pyrazol-4-yl)methanone](/img/structure/B7662662.png)
![Ethyl 3-[(5-chloropyridin-2-yl)methyl]-2-oxo-1,3-thiazole-4-carboxylate](/img/structure/B7662668.png)
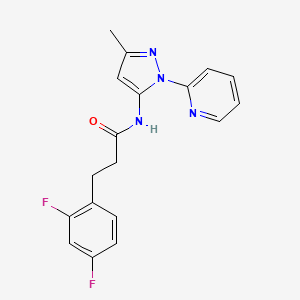
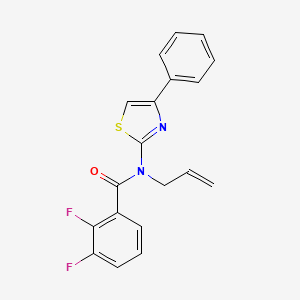
![2-cyano-N-[[1-methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl]methyl]acetamide](/img/structure/B7662693.png)
![2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-N-[2-(3-methyl-1,2,4-triazol-4-yl)ethyl]acetamide](/img/structure/B7662694.png)
![N-(2-thiophen-2-ylethyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7662705.png)
![1-(6-methylpyridin-2-yl)-3-[[(2R,3R)-2-propan-2-yloxolan-3-yl]methyl]urea](/img/structure/B7662721.png)
![2-cyclohexyl-5-[(7-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methylsulfanyl]-1,3,4-oxadiazole](/img/structure/B7662730.png)
![N-[(2-hydroxycyclopentyl)methyl]-2-phenylpropanamide](/img/structure/B7662738.png)
